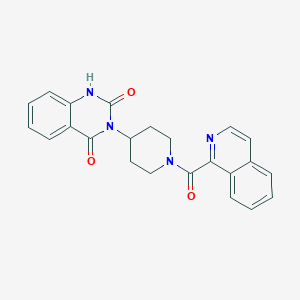

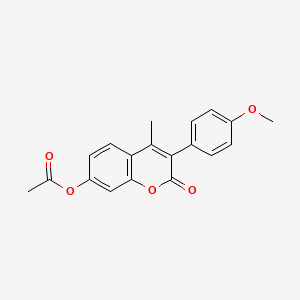

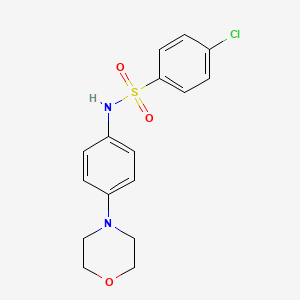

3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as IQD, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Rearrangements

Quinazoline derivatives undergo interesting molecular rearrangements and reactions leading to the formation of novel compounds. For instance, the reactivity of 3-chloroquinoline-2,4-diones with ethanolamine results in the formation of 3-hydroxyethylaminoquinoline-2,4-diones. These compounds can further react to form thioxoimidazo derivatives through cyclization with isothiocyanic acid. The presence of a benzyl group at carbon atom C-3 leads to its cleavage and simultaneous molecular rearrangement, forming compounds with quinazoline skeletons. This process underscores the chemical versatility of quinazoline derivatives in synthesizing new molecular entities (Klásek, Lyčka, & Rouchal, 2020).

Green Chemistry Synthesis

The synthesis of quinazoline-2,4(1H,3H)-diones using environmentally friendly methods highlights the growing importance of green chemistry in drug discovery. An efficient protocol for synthesizing these derivatives from 2-aminobenzonitriles with carbon dioxide, catalyzed by cesium carbonate, exemplifies a green chemistry approach. This method has been utilized for the synthesis of key intermediates for several drugs, showcasing the potential of quinazoline derivatives in medicinal chemistry (Patil, Tambade, Jagtap, & Bhanage, 2008).

Catalytic Synthesis

The catalytic synthesis of quinazoline derivatives under solvent-free conditions further emphasizes the role of catalysis in the efficient and eco-friendly synthesis of these compounds. Utilizing carbon dioxide and a catalytic amount of base, quinazoline-2,4(1H,3H)-diones are obtained with good yields. This method not only aligns with the principles of sustainable chemistry but also facilitates the synthesis of pharmacologically relevant intermediates (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Antihypertensive Activity

The potential antihypertensive activity of piperidine derivatives with quinazoline rings has been explored, with certain derivatives showing significant hypotensive effects in models of hypertension. This application underscores the therapeutic possibilities of quinazoline derivatives in cardiovascular diseases (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).

Anti-mycobacterial Activity

Quinazoline derivatives have also been evaluated for their anti-mycobacterial activities, with specific focus on combating Mycobacterium tuberculosis. The optimization of structural features within quinazoline molecules could lead to potent anti-tubercular agents, illustrating the diverse therapeutic potential of these compounds (Odingo, O’Malley, Kesicki, Alling, Bailey, Early, Ollinger, Dalai, Kumar, Singh, Hipskind, Cramer, Ioerger, Sacchettini, Vickers, & Parish, 2014).

Eigenschaften

IUPAC Name |

3-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c28-21-18-7-3-4-8-19(18)25-23(30)27(21)16-10-13-26(14-11-16)22(29)20-17-6-2-1-5-15(17)9-12-24-20/h1-9,12,16H,10-11,13-14H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNNTVMSMPAMST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/no-structure.png)

![3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2836584.png)

![N-Ethyl-N-[2-[3-(1-methylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2836585.png)

![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836586.png)

![Ethyl 4-(2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2836587.png)

![4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836595.png)